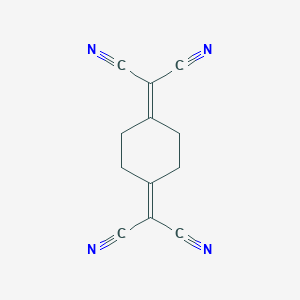

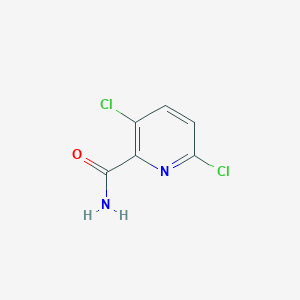

3,6-Dichloropyridine-2-carboxamide

Descripción general

Descripción

The synthesis and analysis of pyridine carboxamide derivatives have been of significant interest due to their wide range of applications in chemistry and material science. These compounds, including those similar to "3,6-Dichloropyridine-2-carboxamide", are studied for their unique properties and applications in various fields, excluding direct drug use and dosage discussions.

Synthesis Analysis

Pyridine carboxamides, such as "3,6-Dichloropyridine-2-carboxamide", can be synthesized through reactions involving pyridine dicarbonyl dichloride or similar compounds. A typical synthesis involves condensation reactions with amine or carboxylic acid precursors, leading to the formation of pyridine dicarboxamide derivatives (Özdemir et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds like "3,6-Dichloropyridine-2-carboxamide" is characterized by techniques such as X-ray diffraction, revealing intricate details about their crystallography and polymorphism. These analyses show the presence of strong hydrogen bonding networks, essential for understanding the compound's stability and reactivity (Marlin et al., 2000).

Chemical Reactions and Properties

Pyridine carboxamides undergo various chemical reactions, including condensation, amidation, and cyclization, leading to a diverse array of derivatives with potential for further functionalization. These reactions are often facilitated by specific reagents and conditions, highlighting the compound's reactivity and versatility (Shaabani et al., 2009).

Physical Properties Analysis

The physical properties of pyridine carboxamide derivatives, including "3,6-Dichloropyridine-2-carboxamide", are influenced by their molecular structure. Studies involving differential scanning calorimetry and thermal analysis provide insights into their thermal stability and phase transitions, critical for material science applications (Özdemir et al., 2012).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of pyridine carboxamide derivatives are largely dictated by their molecular configuration and the presence of functional groups. Computational studies and experimental data converge to offer a comprehensive understanding of these compounds' behaviors in various chemical environments (Jayarajan et al., 2019).

Aplicaciones Científicas De Investigación

Antimicrobial Agents : Schiff bases derived from pyridine-carboxamide compounds have been found to exhibit significant antimicrobial activity, suggesting potential applications in the development of new antibiotics (Al-Omar & Amr, 2010).

Chemical Synthesis : Pyridine-carboxamide compounds are involved in a variety of chemical synthesis processes, including the formation of novel compounds with potential biological activities. For example, the synthesis of novel pyrazole-carboxamide compounds has been reported (Yang Yun-shang, 2010).

Modification of Pyridine-Carboxamide : Research has been conducted on the modification of pyridine-carboxamide by radical substitution, leading to the formation of various alkylated products (Tada & Yokoi, 1989).

Cation Binding Studies : Pyridine-carboxamides have been used in studies for selective binding of metal ions like lead(II) and copper(II), indicating their potential use in metal ion detection and chelation therapies (Łukasik et al., 2016).

Antitubercular Activity : Some pyridine-carboxamide derivatives have shown antitubercular activity, which could be significant in the development of new treatments for tuberculosis (Amini, Navidpour, & Shafiee, 2008).

Coordination Chemistry : These compounds are utilized in the field of coordination chemistry, especially in forming complexes with various metal ions. This application is important for understanding and manipulating metal-ligand interactions (Rajput & Mukherjee, 2013).

Anticancer Activity : Some pyridine-carboxamide derivatives have shown potential in anticancer applications due to their ability to inhibit tubulin polymerization, a process critical for cell division in cancer cells (Jayarajan et al., 2019).

Anti-Inflammatory and Antioxidant Activities : Pyridine-carboxamide chalcone hybrids have been synthesized and evaluated for their antibacterial, anti-inflammatory, and antioxidant activities, which could be beneficial in developing new pharmaceuticals (Sribalan et al., 2016).

Safety and Hazards

Direcciones Futuras

Mecanismo De Acción

Target of Action

It’s structurally similar to carboxin , which targets the Succinate dehydrogenase [ubiquinone] flavoprotein subunit, mitochondrial . This enzyme plays a crucial role in the citric acid cycle and the electron transport chain, which are vital for energy production in cells.

Mode of Action

Compounds with a carboxamide moiety, like this one, are known to form hydrogen bonds with various enzymes and proteins, often inhibiting their activity . This interaction could potentially alter the function of the target enzyme, leading to changes in cellular processes.

Biochemical Pathways

If it indeed targets succinate dehydrogenase like carboxin, it could impact the citric acid cycle and the electron transport chain, affecting energy production within the cell .

Propiedades

IUPAC Name |

3,6-dichloropyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2O/c7-3-1-2-4(8)10-5(3)6(9)11/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFBSMVHKAFPDKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)C(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60352532 | |

| Record name | 3,6-dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1532-25-8 | |

| Record name | 3,6-dichloropyridine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60352532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DICHLORO-PYRIDINE-2-CARBOXYLIC ACID AMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

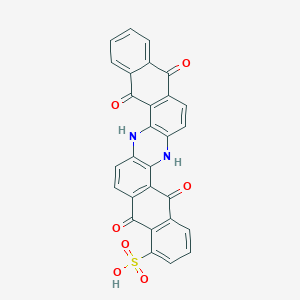

![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-Hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B74545.png)